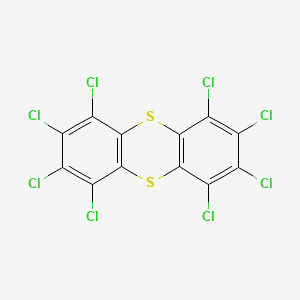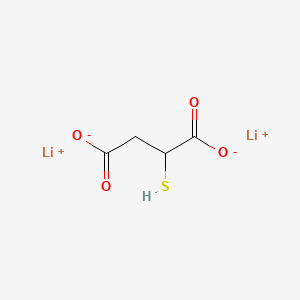
Phenoxathiin, 2-bromo-8-fluoro-, 10,10-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenoxathiin, 2-bromo-8-fluoro-, 10,10-dioxide is a chemical compound with the molecular formula C12H6BrFO3S It is a derivative of phenoxathiin, a heterocyclic compound containing sulfur and oxygen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenoxathiin, 2-bromo-8-fluoro-, 10,10-dioxide typically involves the bromination and fluorination of phenoxathiin followed by oxidation to introduce the dioxide functionality. One common method involves the use of bromine and fluorine reagents under controlled conditions to achieve the desired substitution on the phenoxathiin ring. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Phenoxathiin, 2-bromo-8-fluoro-, 10,10-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine or fluorine substituents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium azide or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups such as amines or alkyl groups.
Scientific Research Applications
Phenoxathiin, 2-bromo-8-fluoro-, 10,10-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of Phenoxathiin, 2-bromo-8-fluoro-, 10,10-dioxide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenoxathiin-10,10-dioxide: A closely related compound without the bromine and fluorine substituents.
2-Bromo-8-fluorophenoxathiin: Similar structure but lacks the dioxide functionality.
Phenoxathiin derivatives: Various derivatives with different substituents and functional groups.
Uniqueness
Phenoxathiin, 2-bromo-8-fluoro-, 10,10-dioxide is unique due to the presence of both bromine and fluorine atoms along with the dioxide functionality
Properties
CAS No. |
56348-74-4 |
|---|---|
Molecular Formula |
C12H6BrFO3S |
Molecular Weight |
329.14 g/mol |
IUPAC Name |
2-bromo-8-fluorophenoxathiine 10,10-dioxide |
InChI |
InChI=1S/C12H6BrFO3S/c13-7-1-3-9-11(5-7)18(15,16)12-6-8(14)2-4-10(12)17-9/h1-6H |
InChI Key |
JSXXYPVYWBTMGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)S(=O)(=O)C3=C(O2)C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


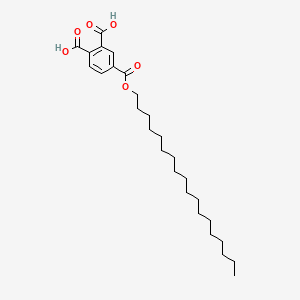
![Benzo[b]phenanthro[2,3-d]thiophene](/img/structure/B12661515.png)
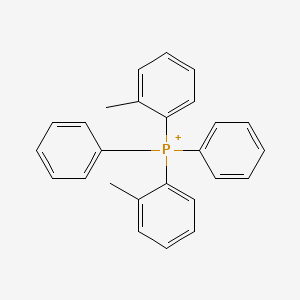
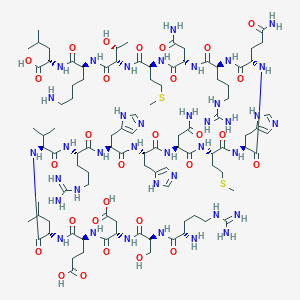
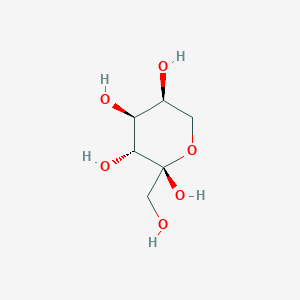
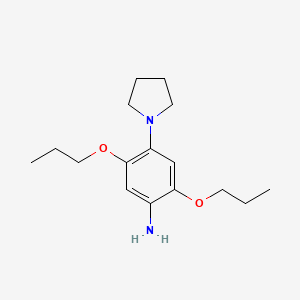
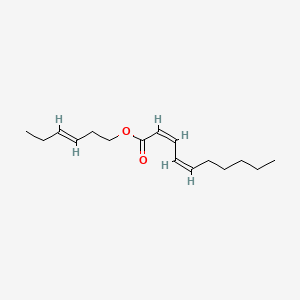
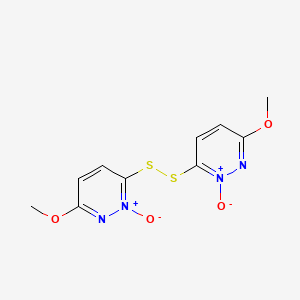


![6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12661575.png)

